molecular formula C17H10ClF6N5O3S B3032109 N'-({1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-pyrrol-2-yl}sulfonyl)-6-(trifluoromethyl)pyridine-3-carbohydrazide CAS No. 1092346-07-0

N'-({1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-pyrrol-2-yl}sulfonyl)-6-(trifluoromethyl)pyridine-3-carbohydrazide

Cat. No.: B3032109
CAS No.: 1092346-07-0
M. Wt: 513.8
InChI Key: CQGLRJXSRUVSAE-UHFFFAOYSA-N
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Description

The compound N'-({1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-pyrrol-2-yl}sulfonyl)-6-(trifluoromethyl)pyridine-3-carbohydrazide is a heterocyclic carbohydrazide derivative featuring a pyridine-pyrrole core with sulfonyl and trifluoromethyl substituents. Its structure includes:

  • A 3-chloro-5-(trifluoromethyl)pyridin-2-yl moiety attached to a pyrrole ring.
  • A sulfonyl bridge connecting the pyrrole to a 6-(trifluoromethyl)pyridine-3-carbohydrazide group.

The trifluoromethyl (-CF₃) groups enhance lipophilicity and metabolic stability, while the sulfonyl group may influence electronic properties and binding interactions. This compound is likely explored for pharmaceutical applications, given the prevalence of pyridine and trifluoromethyl groups in bioactive molecules (e.g., kinase inhibitors or antimicrobial agents) .

Properties

IUPAC Name

N'-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrol-2-yl]sulfonyl-6-(trifluoromethyl)pyridine-3-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10ClF6N5O3S/c18-11-6-10(16(19,20)21)8-26-14(11)29-5-1-2-13(29)33(31,32)28-27-15(30)9-3-4-12(25-7-9)17(22,23)24/h1-8,28H,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQGLRJXSRUVSAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=C1)S(=O)(=O)NNC(=O)C2=CN=C(C=C2)C(F)(F)F)C3=C(C=C(C=N3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10ClF6N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101103022
Record name 6-(Trifluoromethyl)-3-pyridinecarboxylic acid 2-[[1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrol-2-yl]sulfonyl]hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101103022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

513.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1092346-07-0
Record name 6-(Trifluoromethyl)-3-pyridinecarboxylic acid 2-[[1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrol-2-yl]sulfonyl]hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1092346-07-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-(Trifluoromethyl)-3-pyridinecarboxylic acid 2-[[1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrol-2-yl]sulfonyl]hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101103022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

N'-({1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-pyrrol-2-yl}sulfonyl)-6-(trifluoromethyl)pyridine-3-carbohydrazide is a compound of interest due to its potential biological activities, particularly in the fields of cancer therapy and anti-inflammatory treatments. This article reviews the current understanding of its biological activity, including mechanisms of action, efficacy in various biological models, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by multiple functional groups that contribute to its biological activity. The presence of trifluoromethyl groups is notable for enhancing lipophilicity and metabolic stability. The chemical formula is represented as follows:

  • Molecular Formula: C15_{15}H12_{12}ClF6_{6}N4_{4}O2_{2}
  • IUPAC Name: this compound

Research indicates that the biological activity of this compound may involve:

  • Inhibition of Cancer Cell Proliferation: The compound has shown potential in inhibiting the growth of various cancer cell lines, possibly through the induction of apoptosis and cell cycle arrest.
  • Anti-inflammatory Effects: Its structural components suggest possible interactions with inflammatory pathways, although specific mechanisms remain under investigation.

Efficacy in Cancer Models

A series of studies have evaluated the compound's efficacy against different cancer cell lines. Below is a summary table detailing the inhibitory concentrations (IC50_{50}) observed in various studies:

Cell LineIC50_{50} (µM)Reference
MCF712.50
A54949.85
Hep-23.25
NCI-H46042.30

These findings suggest that this compound exhibits significant cytotoxicity across multiple cancer types.

Case Studies

Case Study 1: Anticancer Activity

In a study by Walid Fayad et al., the compound was screened against multicellular spheroids derived from various cancer cell lines. The results indicated that it effectively reduced tumor size and induced apoptosis at concentrations that were not toxic to normal cells, highlighting its potential as a selective anticancer agent .

Case Study 2: Anti-inflammatory Properties

A separate investigation focused on the anti-inflammatory properties of the compound, where it was tested in vitro for its ability to inhibit pro-inflammatory cytokines. Results demonstrated a significant reduction in TNF-alpha and IL-6 levels, suggesting a promising role in managing inflammatory diseases .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous compounds share key features such as pyridine/pyrrole cores, sulfonyl linkages, or trifluoromethyl substituents but differ in substitution patterns and functional groups. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of Analogous Compounds

Compound Name Molecular Formula Key Structural Features Differences from Target Compound
Target Compound : N'-({1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-pyrrol-2-yl}sulfonyl)-6-(trifluoromethyl)pyridine-3-carbohydrazide C₁₇H₁₀ClF₆N₅O₃S Pyridine-pyrrole core, dual trifluoromethyl groups, sulfonyl-carbohydrazide linkage Reference compound
N'-({1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-pyrrol-2-yl}sulfonyl)-2,6-bis(trifluoromethyl)pyridine-4-carbohydrazide C₁₈H₉ClF₉N₅O₃S Additional trifluoromethyl group at pyridine-4 position Increased steric bulk and lipophilicity
N'-({1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-pyrrol-2-yl}sulfonyl)-3-(trifluoromethyl)pyridine-2-carbohydrazide C₁₇H₁₀ClF₆N₅O₃S Trifluoromethyl at pyridine-2 instead of pyridine-6 Altered electronic distribution and potential binding modes
4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide C₁₈H₁₅ClF₆N₄O Piperazine-carboxamide core with trifluoromethylphenyl substitution Different core structure (piperazine vs. pyrrole-sulfonyl)
(E)-3-(3-ethoxyphenyl)-N-(pyridin-2-ylmethylene)-1H-pyrazole-5-carbohydrazide C₁₈H₁₇N₅O₂ Pyrazole-carbohydrazide with ethoxyphenyl and pyridinylmethylene groups Lack of sulfonyl and trifluoromethyl groups

Key Findings:

Trifluoromethyl Positioning: The target compound’s dual trifluoromethyl groups (pyridine-3 and pyridine-6) enhance its polarity compared to analogs with single -CF₃ substitutions .

Core Structure Impact :

  • Piperazine-carboxamide analogs (e.g., ) exhibit rigid, planar cores versus the flexible pyrrole-sulfonyl linkage in the target compound. This could influence pharmacokinetic properties such as solubility and membrane permeability.

Synthetic Accessibility :

  • General preparation methods for similar compounds (e.g., copper-catalyzed coupling reactions in ) suggest that the target compound’s synthesis may require multi-step protocols involving sulfonylation and carbohydrazide formation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-({1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-pyrrol-2-yl}sulfonyl)-6-(trifluoromethyl)pyridine-3-carbohydrazide
Reactant of Route 2
Reactant of Route 2
N'-({1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-pyrrol-2-yl}sulfonyl)-6-(trifluoromethyl)pyridine-3-carbohydrazide

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